4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1951444-57-7
VCID: VC13580265
InChI: InChI=1S/C6H4ClNO3.ClH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H
SMILES: C1=CN=C(C(=C1Cl)O)C(=O)O.Cl
Molecular Formula: C6H5Cl2NO3
Molecular Weight: 210.01 g/mol

4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride

CAS No.: 1951444-57-7

Cat. No.: VC13580265

Molecular Formula: C6H5Cl2NO3

Molecular Weight: 210.01 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride - 1951444-57-7

Specification

CAS No. 1951444-57-7
Molecular Formula C6H5Cl2NO3
Molecular Weight 210.01 g/mol
IUPAC Name 4-chloro-3-hydroxypyridine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H4ClNO3.ClH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H
Standard InChI Key VLHHKLLSDTZWHR-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1Cl)O)C(=O)O.Cl
Canonical SMILES C1=CN=C(C(=C1Cl)O)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride is C₆H₅Cl₂NO₃, with a molecular weight of 210.01 g/mol . Its IUPAC name, 4-chloro-3-hydroxypyridine-2-carboxylic acid hydrochloride, reflects the substitution pattern on the pyridine ring and the presence of a hydrochloride salt. Key structural features include:

  • Chlorine atom at position 4, enhancing electrophilic reactivity.

  • Hydroxyl group at position 3, enabling hydrogen bonding.

  • Carboxylic acid group at position 2, contributing to ionic interactions.

  • Hydrochloride counterion, improving aqueous solubility.

The compound’s solubility in polar solvents like water and methanol is critical for its use in biological assays. Its melting point and stability data remain underreported, but analogous compounds (e.g., 4-chloro-3-methoxypyridine-2-carboxylic acid) exhibit thermal stability up to 200°C.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves chlorination of pyridine-2-carboxylic acid using thionyl chloride (SOCl₂) in the presence of bromine as a catalyst. This multi-step reaction proceeds as follows:

  • Chlorination: Introduction of chlorine at position 4 via electrophilic substitution.

  • Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 3.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for enzyme inhibitors and receptor modulators. Its hydroxyl and carboxylic acid groups facilitate binding to active sites, as seen in studies targeting:

  • Antimicrobial agents: Derivatives inhibit bacterial growth via interference with metabolic pathways .

  • Cancer therapeutics: Analogous chlorinated pyridines exhibit antiproliferative effects by disrupting kinase activity .

Agrochemical Development

Chlorinated pyridines are utilized in herbicides and pesticides due to their ability to disrupt plant enzymatic processes. The chlorine substituent enhances lipid membrane penetration, improving efficacy.

Organic Synthesis

The compound acts as an intermediate in synthesizing heterocyclic compounds, such as:

  • Isoxazolopyridines: Via cycloaddition reactions .

  • Proline analogs: For NMDA receptor antagonists, leveraging C(sp³)-H activation methodologies .

Biological Activity and Mechanism

Enzyme Inhibition

The hydroxyl and carboxylic acid groups form hydrogen bonds with enzyme active sites. For example:

  • GluN1/GluN2A NMDA receptors: Chlorinated pyridines show IC₅₀ values as low as 200 nM, with 3–34-fold selectivity over GluN1/GluN2B-D subtypes .

  • Topoisomerase IIα: Analogous compounds inhibit DNA replication by stabilizing topoisomerase-DNA complexes .

Antimicrobial Properties

Derivatives of 4-chloro-3-hydroxy-pyridine-2-carboxylic acid exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The chlorine atom enhances membrane permeability, while the hydroxyl group disrupts bacterial cell wall synthesis.

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (D₂O): δ 8.15 (d, J = 5.4 Hz, 1H, H-6), 7.89 (s, 1H, H-5), 4.10 (s, 1H, OH) .

  • HPLC: Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeOH).

  • Mass Spectrometry: ESI-MS m/z 173.55 [M – HCl + H]⁺ .

Comparison with Structural Analogues

CompoundSubstituentsKey DifferencesApplications
4-Chloro-3-methoxypyridine-2-carboxylic acidMethoxy at position 3Higher lipophilicity, slower metabolismAgrochemical synthesis
4-Chloro-6-hydroxypyridine-2-carboxylic acid Hydroxyl at position 6Altered hydrogen-bonding capacityAntibiotic development
3-Hydroxy-4-substituted picolinonitriles Nitrile at position 2Enhanced electrophilicityNMDA receptor modulation

The hydrochloride salt’s aqueous solubility distinguishes it from non-ionic analogues, making it preferable for drug formulation .

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